

Structure-Activity Relationship of Vibsanin C Analogues as Novel Hsp90 Inhibitors

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Compound of Interest

Compound Name: Vibsanin C

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently synthesized **Vibsanin C** analogs. The data presented herein is derived from a study focused on the design and biological evaluation of these compounds as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. The objective of this guide is to offer a clear, data-driven overview to inform further research and development in this area.

Comparative Biological Activity of Vibsanin C Analogues

A series of novel **Vibsanin C** analogs were synthesized with modifications primarily at the C18 position to explore their Hsp90 inhibitory activity. The antitumor potential of these compounds was evaluated, and their half-maximal inhibitory concentrations (IC₅₀) against Hsp90 were determined. The results are summarized in the table below.

Compound	R Group	Hsp90 IC50 (μM)
Vibsanin C	H	> 50
29	4-fluorobenzyl	0.39
31	4-chlorobenzyl	0.27
Analog A	2-fluorobenzyl	0.89
Analog B	3-fluorobenzyl	0.75
Analog C	2-chlorobenzyl	1.25
Analog D	3-chlorobenzyl	0.98

Data sourced from Eur J Med Chem. 2022 Dec 15;244:114844.[1][2]

The data indicates that the introduction of a substituted benzyl group at the C18 position of **Vibsanin C** significantly enhances its Hsp90 inhibitory activity. Notably, analogs 29 and 31, with 4-fluoro and 4-chloro substitutions on the benzyl ring respectively, demonstrated the most potent inhibitory effects.[1][2]

Experimental Protocols

Hsp90 Inhibitory Activity Assay

The inhibitory activity of the **Vibsanin C** analogs against Hsp90 was determined using a fluorescence polarization-based competitive binding assay.

- Reagents: Fluorescein isothiocyanate (FITC)-labeled geldanamycin (a known Hsp90 inhibitor), purified recombinant human Hsp90α protein, and the synthesized **Vibsanin C** analogs.
- Procedure:
 - A solution of Hsp90α and FITC-geldanamycin was incubated in a buffer solution (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT).

- The **Vibsanin C** analogs were added at varying concentrations.
- The mixture was incubated for 2 hours at room temperature to allow for competitive binding.
- Fluorescence polarization was measured using a microplate reader. The decrease in polarization, indicating the displacement of FITC-geldanamycin by the test compounds, was used to calculate the IC50 values.

Cell Viability Assay (MTT Assay)

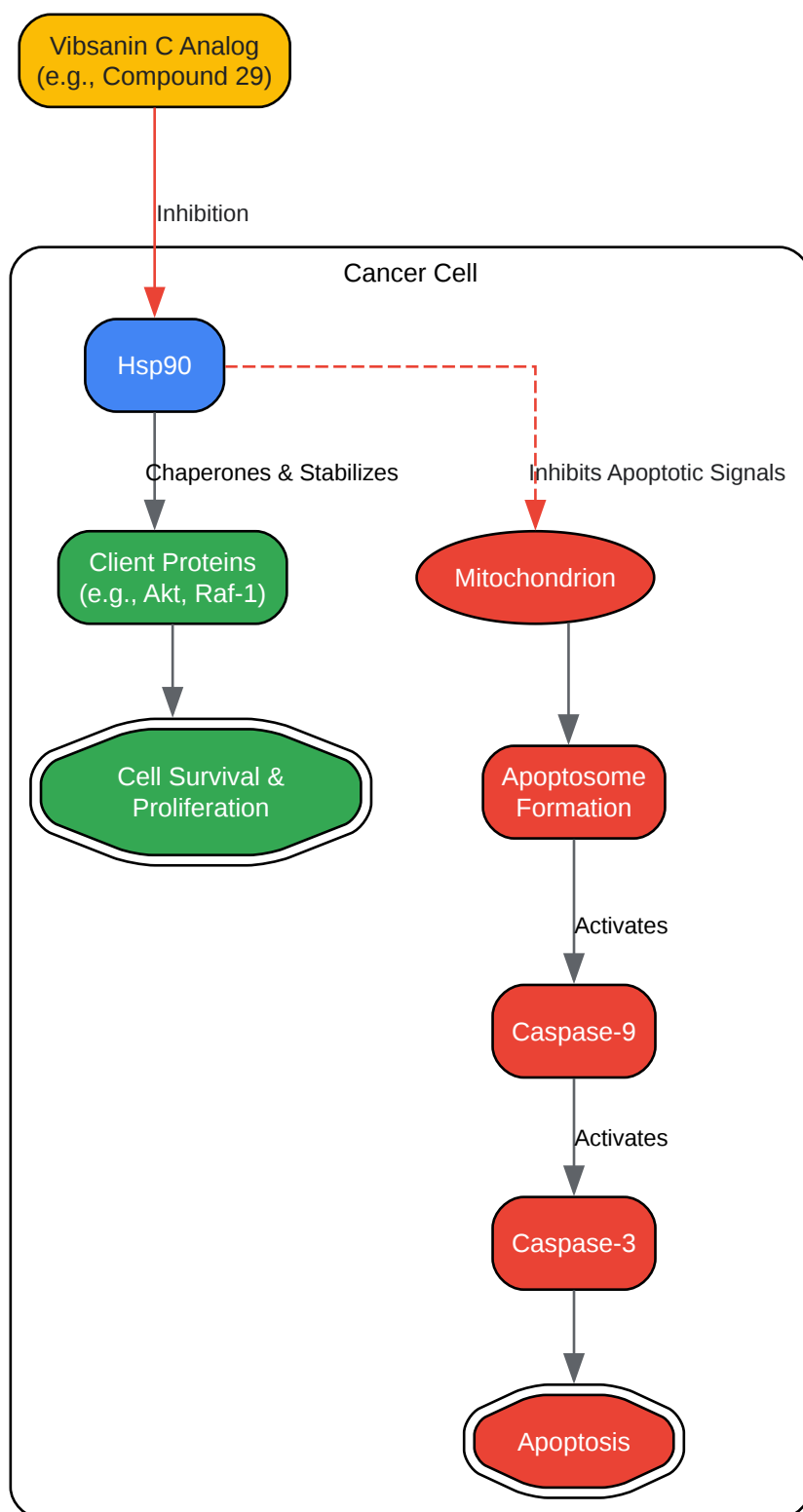
The cytotoxicity of the analogs was assessed against the HL-60 human leukemia cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Procedure:
 - Cells were seeded in 96-well plates.
 - After 24 hours, the cells were treated with various concentrations of the **Vibsanin C** analogs for 48 hours.
 - MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
 - The resulting formazan crystals were dissolved in DMSO.
 - The absorbance was measured at 490 nm using a microplate reader. The IC50 values for cell viability were then calculated.

Mechanism of Action: Hsp90 Inhibition and Apoptosis Induction

The study on **Vibsanin C** analogs revealed that their antitumor activity is mediated through the inhibition of Hsp90, which subsequently leads to apoptosis via the mitochondrial pathway.^[1]

The most potent analog, compound 29, was shown to induce apoptosis in HL-60 cells.

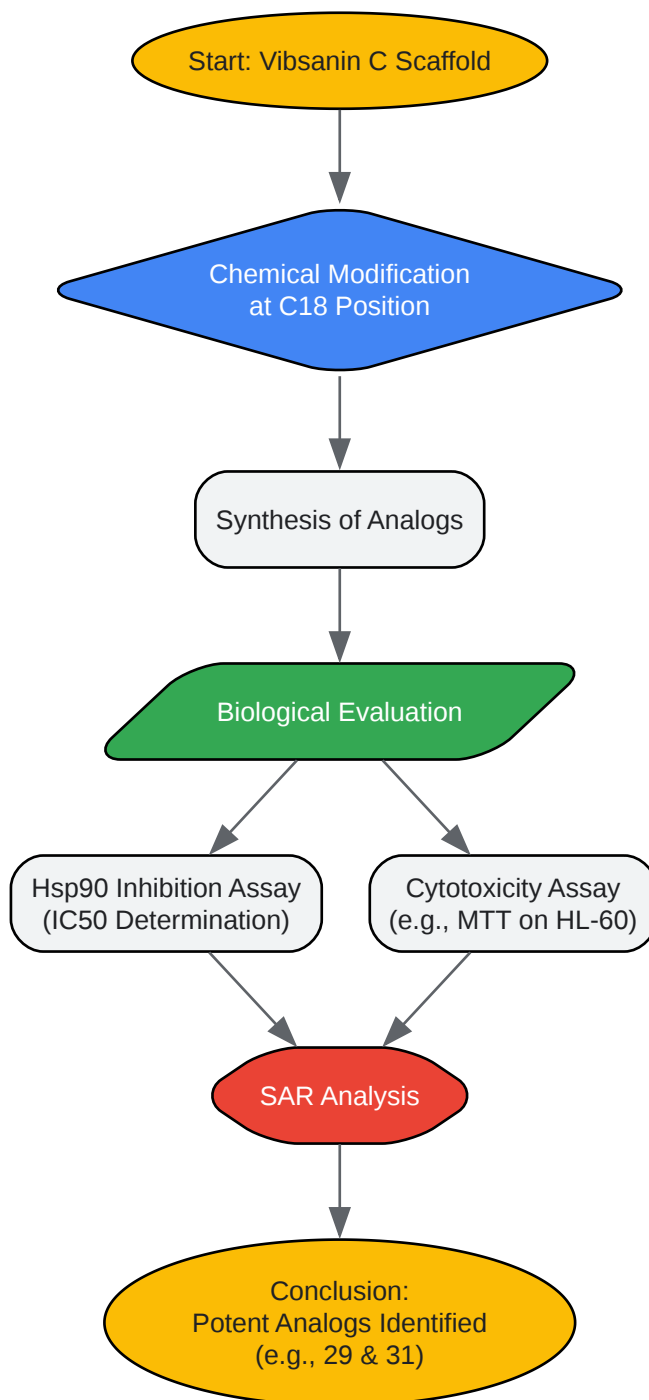


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Caption: Hsp90 Inhibition Pathway of **Vibsanin C** Analogs.

Logical Relationship of SAR

The following diagram illustrates the logical workflow of the structure-activity relationship study for the **Vibsanin C** analogs.



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Caption: Workflow of **Vibsanin C** Analog SAR Study.

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References

- 1. Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors vibsanin C derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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